molecular formula C9H8O4 B1608003 6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid CAS No. 5025-54-7

6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid

Cat. No.: B1608003
CAS No.: 5025-54-7
M. Wt: 180.16 g/mol
InChI Key: GHJXEUAYEHDQSZ-UHFFFAOYSA-N
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Description

6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid is a chemical compound that belongs to the class of benzo[d][1,3]dioxole derivatives. It is known for its unique structure, which includes a dioxole ring fused with a benzene ring and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid typically involves the following steps:

    Formation of the dioxole ring: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-dioxole ring.

    Introduction of the methyl group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the benzene or dioxole rings .

Scientific Research Applications

6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole-5-carboxylic acid: Lacks the methyl group at the 6-position.

    6-Methylbenzo[d][1,3]dioxole-4-carboxylic acid: The carboxylic acid group is at the 4-position instead of the 5-position.

    6-Methylbenzo[d][1,3]dioxole-5-methanol: The carboxylic acid group is replaced with a methanol group .

Uniqueness

6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 6-position and the carboxylic acid group at the 5-position can result in distinct properties compared to other similar compounds .

Properties

IUPAC Name

6-methyl-1,3-benzodioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-5-2-7-8(13-4-12-7)3-6(5)9(10)11/h2-3H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJXEUAYEHDQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=O)O)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372869
Record name 6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5025-54-7
Record name 6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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